molecular formula C15H20N4O B6447833 6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile CAS No. 2549054-32-0

6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile

Cat. No.: B6447833
CAS No.: 2549054-32-0
M. Wt: 272.35 g/mol
InChI Key: OURPSCHJACROQY-UHFFFAOYSA-N
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Description

6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and an amino group linked to a pyrrolidine ring, which is further substituted with an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the pyridine-3-carbonitrile as the core structure. The amino group can be introduced via nucleophilic substitution reactions, where the pyrrolidine derivative is reacted with the pyridine-3-carbonitrile under controlled conditions. The oxane ring can be introduced through subsequent cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: This compound shares a similar pyridine and pyrrolidine structure but differs in the presence of a boronic acid group instead of the oxane ring and carbonitrile group.

    Indole derivatives: These compounds also feature heterocyclic structures and are known for their diverse biological activities.

Uniqueness

6-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}pyridine-3-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-[[1-(oxan-4-yl)pyrrolidin-3-yl]amino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c16-9-12-1-2-15(17-10-12)18-13-3-6-19(11-13)14-4-7-20-8-5-14/h1-2,10,13-14H,3-8,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURPSCHJACROQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=NC=C(C=C2)C#N)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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